molecular formula C12H12N2O B3339243 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine CAS No. 877858-27-0

2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine

Cat. No.: B3339243
CAS No.: 877858-27-0
M. Wt: 200.24 g/mol
InChI Key: ZUZVEFIYLJDAKK-UHFFFAOYSA-N
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Description

2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a fused ring system that includes both oxazole and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the formation of the azepine ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and azepine-containing molecules. Examples include:

  • 2-methyl-4H-benzo[b]oxazole
  • 5,6-dihydro-4H-benzo[b]azepine

Uniqueness

What sets 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine apart is its fused ring system, which combines the properties of both oxazole and azepine rings. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-[1,3]oxazolo[4,5-d][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZVEFIYLJDAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C3=CC=CC=C3NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Benzoyl-2-methyl-5,6-dihydro-4H-1-oxa-3,6-diaza-benzo[e]azulene from Example E5.8 (11.0 g, 3.25 mmol) was reacted with a 6M HCl/dioxan solution (100 ml) using an analogous procedure to that described for Example E5.9 to yield the title compound (540 mg, 82%).
Name
6-Benzoyl-2-methyl-5,6-dihydro-4H-1-oxa-3,6-diaza-benzo[e]azulene
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine
Reactant of Route 2
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine
Reactant of Route 3
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine
Reactant of Route 4
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine
Reactant of Route 5
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine
Reactant of Route 6
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine

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